molecular formula C16H13N3O2S2 B5717297 N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-furamide

N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-furamide

Cat. No. B5717297
M. Wt: 343.4 g/mol
InChI Key: CNLKDVWPAFAZQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazole derivatives, such as the one you mentioned, are a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom, one nitrogen atom, and three carbon atoms . They are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of primary amines and ammonia, reduction of nitriles and amides in the presence of a catalyst such as LiAlH4 and NaBH4 .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Anticancer Research

MLS000680614 has shown potential as an anticancer agent. Studies have indicated that it can inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Its mechanism involves disrupting the function of specific proteins essential for cancer cell survival .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. It has been tested against a range of bacterial and fungal pathogens, showing effectiveness in inhibiting their growth. This makes it a candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .

Anti-inflammatory Applications

Research has explored the anti-inflammatory effects of MLS000680614. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. This property is valuable for developing treatments for inflammatory diseases such as arthritis and inflammatory bowel disease .

Neuroprotective Effects

MLS000680614 has been investigated for its neuroprotective properties. It has shown promise in protecting neurons from oxidative stress and apoptosis, which are common pathways in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This suggests its potential use in developing therapies for these conditions .

Antiviral Activity

The compound has also been investigated for its antiviral properties. It has shown effectiveness against certain viruses by inhibiting their replication. This makes it a potential candidate for developing antiviral drugs, especially for emerging viral infections.

These applications highlight the diverse potential of MLS000680614 in various fields of scientific research. Each application area offers promising avenues for further investigation and development.

Research on anticancer properties. Studies on antimicrobial activity. Research on anti-inflammatory effects. Studies on neuroprotective effects. : Research on antioxidant properties. : Studies on cardioprotective applications. : Research on antidiabetic effects. : Studies on antiviral activity.

properties

IUPAC Name

N-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S2/c1-10-4-6-11(7-5-10)12-9-23-16(17-12)19-15(22)18-14(20)13-3-2-8-21-13/h2-9H,1H3,(H2,17,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLKDVWPAFAZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-furamide

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